Acotiamide hydrochloride trihydrate Acotiamide hydrochloride trihydrate Acotiamide Hydrochloride is the hydrochloride salt form of acotiamide, a prokinetic agent with gastrointestinal (GI) motility-enhancing activity. Although the exact mechanism by which acotiamide exerts its effect has yet to be fully elucidated, this agent appears to inhibit acetylcholinesterase (AchE), an enzyme responsible for the breakdown of acetylcholine (Ach). Increased Ach concentrations lead to an improvement of gastric emptying and GI motility and eventually to a reduction of dyspepsia symptoms.
Brand Name: Vulcanchem
CAS No.: 773092-05-0
VCID: VC0517099
InChI: InChI=1S/C21H30N4O5S.ClH.3H2O/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;;;;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H;3*1H2
SMILES: CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.O.O.O.Cl
Molecular Formula: C21H37ClN4O8S
Molecular Weight: 541.1 g/mol

Acotiamide hydrochloride trihydrate

CAS No.: 773092-05-0

Cat. No.: VC0517099

Molecular Formula: C21H37ClN4O8S

Molecular Weight: 541.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Acotiamide hydrochloride trihydrate - 773092-05-0

Specification

CAS No. 773092-05-0
Molecular Formula C21H37ClN4O8S
Molecular Weight 541.1 g/mol
IUPAC Name N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide;trihydrate;hydrochloride
Standard InChI InChI=1S/C21H30N4O5S.ClH.3H2O/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;;;;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H;3*1H2
Standard InChI Key NPTDXIXCQCFGKC-UHFFFAOYSA-N
SMILES CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.O.O.O.Cl
Canonical SMILES CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.O.O.O.Cl
Appearance Solid powder

Introduction

Chemical and Physical Properties of Acotiamide Hydrochloride Trihydrate

Structural Characteristics

ACT is a crystalline solid with a pale yellow appearance . Its structure comprises a thiazole ring linked to a 2-hydroxy-4,5-dimethoxybenzamide group and a diisopropylaminoethyl side chain (Figure 1). The hydrochloride salt form enhances stability and solubility, while the trihydrate configuration ensures optimal crystalline packing .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight541.058 g/mol
Melting Point193–195°C
SolubilitySlight in DMSO, methanol, chloroform
Storage Conditions2–8°C

Synthesis and Manufacturing

The synthetic route to ACT involves sequential coupling, demethylation, and salt formation steps :

  • Coupling: 3,4,5-Trimethoxybenzoic acid is converted to its acid chloride and reacted with a thiazole amine derivative to form an intermediate amidothiazole (89% yield).

  • Amidation: The ester group undergoes aminolysis with N,NN,N-diisopropyethylenediamine in dimethylacetamide.

  • Demethylation: Selective removal of the 2-methoxy group using pyridine hydrochloride.

  • Salt Formation: Crystallization with HCl in isopropanol yields the hydrochloride trihydrate form (71% yield) .

Pharmacological Mechanism and Preclinical Data

Dual Mechanism of Action

ACT exerts its prokinetic effects through two primary pathways:

  • AChE Inhibition: Reversible inhibition of AChE (IC50=1.79 μM\text{IC}_{50} = 1.79\ \mu\text{M}) increases acetylcholine levels at synaptic clefts, enhancing cholinergic signaling in the enteric nervous system .

  • Muscarinic Receptor Modulation: Antagonism of presynaptic M1_1/M2_2 autoreceptors potentiates acetylcholine release, further promoting gastric smooth muscle contraction .

In Vivo Pharmacodynamics

Studies in rodent models demonstrate ACT’s ability to:

  • Normalize delayed gastric emptying (30 mg/kg p.o.)

  • Improve feeding inhibition in stress-induced dyspepsia

  • Enhance postprandial antral motility without affecting basal motility

Table 2: Key Pharmacodynamic Parameters

ParameterValueModelSource
Gastric Motility Increase2.1-fold vs. controlConscious dogs
AChE Inhibition (IC50\text{IC}_{50})1.79 μMRat stomach
Bioavailability85%Rat PK study

Analytical Characterization Methods

Spectrophotometric Techniques

Ratio derivative spectrophotometry (1D1^1) resolves ACT from degradation products using:

  • Ratio Difference Method: ΔP322340nm_{322-340\text{nm}}

  • Mean Centering: Second derivative at 326 nm

Clinical Applications and Trial Data

Functional Dyspepsia Management

Approved in Japan (2013) for FD subtypes:

  • Postprandial fullness (68% response rate)

  • Early satiation (54% improvement)

  • Upper abdominal bloating (61% reduction)

Phase III Clinical Outcomes

A 4-week randomized trial (n=891) showed:

  • Efficacy Rate: 52.2% vs. 34.8% placebo (p < 0.001)

  • Safety Profile: Adverse events <5% (primarily mild diarrhea)

Pharmaceutical Development and Formulation

Tablet Optimization

The patented oral formulation (100 mg strength) uses:

  • Insoluble Fillers: Microcrystalline cellulose (prevent particle aggregation)

  • Disintegrants: Croscarmellose sodium (30 s disintegration time)

Table 3: Tablet Composition

ComponentFunction% w/w
Acotiamide HCl trihydrateActive62.5
MannitolDiluent25.0
Croscarmellose sodiumDisintegrant5.0
Magnesium stearateLubricant1.5

Regulatory Status and Global Adoption

While approved in Japan (Acofide®), ACT remains investigational in other regions:

  • US FDA: Phase III completed (NCT02540161)

  • EMA: Ongoing pharmacokinetic studies
    Comparative trials vs. domperidone show superior symptom relief (RR = 1.34, 95% CI 1.12–1.60) .

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